Characterization and Utilization of 2,6-Dibromo-4-fluorobenzo[d]thiazole
Characterization and Utilization of 2,6-Dibromo-4-fluorobenzo[d]thiazole
Executive Summary
2,6-Dibromo-4-fluorobenzo[d]thiazole (CAS: 1188226-62-1) represents a high-value "scaffold node" in medicinal chemistry. Its structural uniqueness lies in the tri-orthogonal reactivity profile :
-
C2-Bromine: Highly labile heteroaryl halide, primed for nucleophilic aromatic substitution (
) or rapid oxidative addition in Pd-catalyzed couplings. -
C6-Bromine: A classic aryl bromide, less reactive than C2, allowing for sequential, temperature-controlled cross-coupling (e.g., Suzuki-Miyaura).
-
C4-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without offering a reactive handle under standard conditions, serving as a stable steric/electronic modulator.
This guide provides a definitive protocol for the characterization, synthesis, and chemoselective functionalization of this compound, designed to accelerate its deployment in drug discovery campaigns.
Physicochemical Profile
Understanding the baseline properties is critical for assay development and formulation.
| Property | Value / Description | Relevance |
| Molecular Formula | Core stoichiometry.[1] | |
| Molecular Weight | 310.97 g/mol | Fragment-based drug discovery (FBDD) compatible. |
| Appearance | Off-white to pale yellow crystalline solid | Visual purity check. |
| Calculated LogP | ~3.8 - 4.2 | High lipophilicity; requires DMSO/DCM for stock solutions. |
| Topological Polar Surface Area | ~41 | Good membrane permeability predictor. |
| H-Bond Donors/Acceptors | 0 / 2 | N and F act as weak acceptors. |
Synthesis and Purification Pathway
The synthesis relies on the "directed electrophilic activation" strategy. The fluorine atom must be introduced early (via the aniline precursor), as late-stage fluorination at C4 is synthetically arduous.
Synthetic Workflow (Graphviz)
Figure 1: Step-wise synthetic route ensuring correct regiochemistry. The amino group at C2 is essential for directing the second bromine to C6 before being converted to a bromine itself.
Critical Purification Steps
-
Crude Isolation: The Sandmeyer product is often contaminated with proto-deaminated side products (6-bromo-4-fluorobenzothiazole).
-
Protocol: Flash column chromatography using a gradient of Hexanes:Ethyl Acetate (100:0
90:10) . The dibromo target is less polar and elutes significantly earlier than the mono-bromo or amino precursors. -
Recrystallization: For analytical purity, recrystallize from hot ethanol/water.
Spectroscopic Characterization
This section details the expected spectral signatures. Note that the C4-Fluorine exerts strong coupling effects, splitting both proton and carbon signals, which is the primary diagnostic feature.
Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
H NMR (400 MHz, DMSO-
)
The molecule has only two aromatic protons (H5 and H7), making the spectrum simple but distinctively coupled.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 8.15 - 8.25 | Doublet of Doublets (dd) | 1H | H7 | |
| 7.80 - 7.90 | Doublet of Doublets (dd) | 1H | H5 |
-
Diagnostic Key: Look for the large ortho-fluorine coupling on H5. If H5 appears as a singlet or simple doublet, the fluorine or bromine regiochemistry is incorrect.
C NMR (100 MHz, DMSO-
)
-
C2 (Thiazole):
ppm. (Shifted upfield relative to unsubstituted benzothiazole due to Br). -
C4 (C-F):
ppm (Doublet, Hz). -
C6 (C-Br):
ppm (Doublet, Hz due to meta-F).
F NMR
-
Signal: Single peak at
to ppm.
Mass Spectrometry (MS)[6]
-
Ionization: ESI+ or APCI.
-
Pattern: The presence of two bromine atoms creates a characteristic 1:2:1 isotopic triad .
- (approx 311)
- (approx 313)
- (approx 315)
-
Verification: If the intensity ratio is 1:1, you have lost a bromine (monobromo impurity).
Reactivity & Functionalization Guide
The power of this scaffold lies in its sequential functionalization .
Chemoselectivity Map
-
Site A (C2-Br): Most reactive. The C-Br bond is activated by the adjacent Nitrogen and Sulfur. Reacts at Room Temperature (RT) to
C. -
Site B (C6-Br): Moderately reactive. Requires higher temperatures (
C) or more active catalysts (e.g., Pd-XPhos). -
Site C (C4-F): Inert to standard coupling.
Sequential Coupling Workflow (Graphviz)
Figure 2: Divergent synthesis strategies. Path A exploits the heteroaryl nature of C2 for SnAr. Path B utilizes the lower bond dissociation energy of C2-Br for selective metal catalysis.
Experimental Protocol: Selective C2-Arylation
To ensure reaction at C2 without touching C6:
-
Solvent: Use Toluene:Ethanol:Water (4:1:1) .
-
Base: Use a weak base like
(avoid or strong alkoxides which might trigger side reactions or bis-coupling). -
Catalyst:
(5 mol%) is preferred over highly active species like /S-Phos to maintain selectivity. -
Temperature: Do not exceed
C . Monitor by LCMS every 30 minutes.
Safety and Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood.
-
Storage: Store at
C under inert atmosphere (Argon). Protect from light to prevent slow debromination.
References
-
Synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki Cross Coupling. National Institutes of Health (PMC). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (Chemical Science). Available at: [Link][1][2][3][4]
-
Benzothiazole - Structure and Reactivity. Wikipedia. Available at: [Link]
-
Regioselective Suzuki Couplings of Polybrominated Heterocycles. Semantics Scholar. Available at: [Link]
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
